3-(4-Methoxyphenyl)morpholine hydrochloride
Overview
Description
3-(4-Methoxyphenyl)morpholine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅NO₂·HCl and a molecular weight of 229.71 g/mol . It is a morpholine derivative, characterized by the presence of a methoxyphenyl group attached to the morpholine ring. This compound is commonly used in biochemical research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)morpholine hydrochloride typically involves the reaction of 4-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different morpholine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced morpholine compounds, and substituted morpholine derivatives .
Scientific Research Applications
3-(4-Methoxyphenyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, depending on the specific target it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylmorpholine
- 3-Methylphenylmorpholine
- 4-Chlorophenylmorpholine
Uniqueness
3-(4-Methoxyphenyl)morpholine hydrochloride is unique due to the presence of the methoxy group, which enhances its chemical reactivity and binding affinity to molecular targets. This makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZMRYIDFXCERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2COCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171560-33-0 | |
Record name | 3-(4-methoxyphenyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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